2-amino-2-(trifluoromethyl)hexanoic Acid

説明

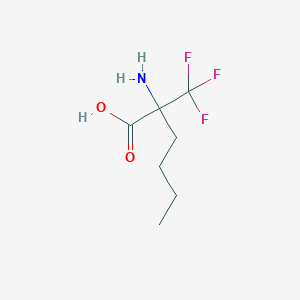

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(trifluoromethyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWIVBGWGYNPOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307379 |

Source

|

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127127-26-8 |

Source

|

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127127-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Crystal Structure Analysis of 2-Amino-2-(Trifluoromethyl)hexanoic Acid: From Synthesis to Structural Elucidation

Abstract

The incorporation of fluorine into amino acids offers a powerful strategy for modulating the physicochemical and biological properties of peptides and proteins, making them attractive candidates for drug development. The trifluoromethyl group, in particular, can significantly influence molecular conformation, lipophilicity, and metabolic stability. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the crystal structure analysis of a novel, non-proteinogenic amino acid, 2-amino-2-(trifluoromethyl)hexanoic acid. We will navigate the entire workflow, from a proposed synthetic route and crystallization strategies to the intricacies of single-crystal X-ray diffraction and subsequent structural interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the structural analysis of fluorinated organic molecules.

Introduction: The Significance of α-Trifluoromethyl Amino Acids

α,α-disubstituted α-amino acids (dAAs) are known to induce stable secondary structures in peptides.[1] The replacement of an α-hydrogen with a trifluoromethyl (CF3) group introduces unique stereoelectronic properties. The CF3 group is highly electronegative and sterically demanding, which can significantly influence the conformational preferences of the amino acid backbone and its interactions within a larger molecular assembly. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel biomaterials. This guide will use 2-amino-2-(trifluoromethyl)hexanoic acid as a case study to illuminate the path to its structural determination.

Proposed Synthesis and Purification

A robust synthesis is the prerequisite for obtaining high-quality single crystals. Based on established methods for the synthesis of α-trifluoromethyl α-amino acids, a plausible route for 2-amino-2-(trifluoromethyl)hexanoic acid is proposed. One common method involves the reaction of methyl 3,3,3-trifluoropyruvate imines with Grignard reagents.[1]

Experimental Protocol: Synthesis of 2-Amino-2-(Trifluoromethyl)hexanoic Acid

-

Imine Formation: React methyl 3,3,3-trifluoropyruvate with a suitable amine (e.g., benzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine.

-

Grignard Reaction: Prepare the Grignard reagent from 1-bromobutane and magnesium turnings in anhydrous diethyl ether. Add this butylmagnesium bromide to a solution of the trifluoromethyl-imine at low temperature (e.g., -78 °C) under an inert atmosphere.

-

Hydrolysis and Protection: Quench the reaction with a saturated aqueous solution of ammonium chloride. The resulting α-amino ester can be protected, for instance, with a Boc group (di-tert-butyl dicarbonate) for easier handling and purification.

-

Purification of the Ester: Purify the protected amino ester by column chromatography on silica gel.

-

Saponification: Hydrolyze the ester using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

-

Deprotection and Final Purification: Remove the protecting group under acidic conditions (e.g., trifluoroacetic acid). The final product, 2-amino-2-(trifluoromethyl)hexanoic acid, can be purified by recrystallization.

Crystallization: The Gateway to Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a novel compound like 2-amino-2-(trifluoromethyl)hexanoic acid, a systematic screening of crystallization conditions is essential.

Crystallization Methodologies

| Method | Description | Advantages |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Simple to set up and effective for a wide range of compounds. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound solution, inducing crystallization. | Offers fine control over the rate of supersaturation. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation. | Useful for compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of 2-amino-2-(trifluoromethyl)hexanoic acid in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane).

-

Initial Screening: Prepare saturated or near-saturated solutions of the compound in the chosen solvents. Set up crystallization trials using the slow evaporation method in a multi-well plate.

-

Optimization: Based on the initial results (e.g., formation of microcrystals, amorphous precipitate), refine the conditions. For vapor diffusion, systematically vary the compound concentration and the precipitant. For cooling crystallization, experiment with different cooling rates.

-

Crystal Harvesting: Once suitable crystals are obtained, carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and ice formation.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps in X-ray Diffraction Analysis

-

Crystal Mounting and Screening: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. A preliminary diffraction image is collected to assess the crystal quality.

-

Data Collection: A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|F|).

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map.

-

Structure Validation: The final refined structure is validated using software like CHECKCIF to ensure that the model is chemically reasonable and fits the data well.

Structural Analysis and Interpretation

The final output of a successful crystal structure analysis is a detailed three-dimensional model of the molecule. For 2-amino-2-(trifluoromethyl)hexanoic acid, the analysis would focus on several key features:

Expected Molecular Geometry

| Parameter | Expected Value/Observation | Significance |

| Cα-CF3 Bond Length | ~1.53 Å | The strong C-F bonds influence the electronic environment of the α-carbon. |

| C-F Bond Lengths | ~1.33 Å | Typical for trifluoromethyl groups. |

| N-Cα-C(O) Bond Angle | ~110° | Can be influenced by steric hindrance from the CF3 and hexyl groups. |

| Torsion Angles (φ, ψ) | Deviations from standard peptide geometries | The bulky CF3 group will restrict conformational freedom. |

Intermolecular Interactions

A thorough analysis of the crystal packing is crucial. For 2-amino-2-(trifluoromethyl)hexanoic acid, which exists as a zwitterion in the solid state, the following interactions are anticipated:

-

Hydrogen Bonding: Strong hydrogen bonds between the ammonium group (-NH3+) and the carboxylate group (-COO-) of neighboring molecules are expected to be the primary drivers of the crystal packing.

-

van der Waals Interactions: The hexyl side chains will likely engage in hydrophobic interactions, influencing the overall packing arrangement.

-

Fluorine Interactions: While controversial, weak C-F···H-C or C-F···F-C interactions may also be present and contribute to the stability of the crystal lattice.

Conformational Analysis

The conformation of the hexyl side chain and the relative orientation of the trifluoromethyl and carboxylate groups will be of particular interest. The bulky and electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the local conformation around the α-carbon.[1]

Conclusion

The crystal structure analysis of 2-amino-2-(trifluoromethyl)hexanoic acid, while a hypothetical case in this guide, provides a clear roadmap for researchers working with novel fluorinated amino acids. From a well-designed synthetic strategy and meticulous crystallization screening to the precise execution of single-crystal X-ray diffraction and in-depth structural analysis, each step is critical for obtaining a high-quality, reliable molecular structure. The insights gained from such studies are invaluable for advancing our understanding of the structural effects of fluorination and for the rational design of next-generation pharmaceuticals and biomaterials.

References

-

Ueda, A., Ikeda, M., Kasae, T., Doi, M., Demizu, Y., Oba, M., & Tanaka, M. (2018). Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. The Journal of Organic Chemistry, 83(15), 8415–8425. [Link]

Sources

Unlocking the Mechanistic Potential of 2-Amino-2-(trifluoromethyl)hexanoic Acid: A Comprehensive Guide for Drug Discovery

Executive Summary

As drug discovery pivots toward increasingly complex modalities, the strategic incorporation of unnatural amino acids has become a cornerstone of modern molecular engineering. 2-Amino-2-(trifluoromethyl)hexanoic acid (commonly referred to as α-trifluoromethyl norleucine, or α-Tfm-Nle ) represents a masterclass in rational chemical design. By replacing the labile α-proton of norleucine with a highly electronegative, sterically demanding trifluoromethyl (-CF₃) group, we fundamentally alter the molecule's stereoelectronic profile[1].

As a Senior Application Scientist, I approach α-Tfm-Nle not just as a chemical building block, but as a precision tool. This whitepaper dissects its dual utility: acting as a potent, mechanism-based "suicide" inhibitor for Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, and serving as a conformationally restricted, proteolytically invincible scaffold in peptide therapeutics[2].

Core Mechanism 1: Suicide Inhibition of PLP-Dependent Enzymes

The Causality of Covalent Inactivation

PLP-dependent enzymes (such as amino acid decarboxylases and transaminases) rely on the formation of an external aldimine (Schiff base) between the enzyme-bound PLP cofactor and the substrate's α-amino group. Normally, the enzyme facilitates the cleavage of a bond at the α-carbon (either α-deprotonation or decarboxylation) to generate a resonance-stabilized carbanion.

When an enzyme processes α-Tfm-Nle, it triggers a lethal metabolic trap. Because the α-position contains a quaternary center with a -CF₃ group, normal turnover is derailed. If the enzyme is a decarboxylase, the removal of the carboxyl group generates a carbanion equivalent. The intense electron-withdrawing nature of the -CF₃ group immediately drives the elimination of a fluoride ion (F⁻)[3]. This defluorination converts the complex into a highly reactive electrophilic ketenimine or α-fluoro-α,β-unsaturated imine. An active-site nucleophile (typically the catalytic lysine) attacks this intermediate, forming an irreversible covalent adduct that permanently kills the enzyme[3].

Fig 1: Mechanism-based suicide inhibition of PLP-dependent enzymes by α-Tfm-Nle.

Protocol 1: Self-Validating Enzyme Inactivation Kinetics

To prove that α-Tfm-Nle acts via irreversible covalent modification rather than simple competitive inhibition, we utilize a Kitz-Wilson dilution assay.

Causality Check: Why dilute? If the inhibitor is merely competitive, massive dilution will dissociate the inhibitor-enzyme complex and restore activity. A permanent loss of activity despite dilution mathematically isolates the covalent inactivation rate ( kinact ) from the reversible binding affinity ( KI ).

Step-by-Step Methodology:

-

Preparation: Purify the target PLP-dependent enzyme to >95% homogeneity and prepare a 10 nM stock in physiological buffer (pH 7.4).

-

Titration & Pre-incubation: Set up parallel reaction vials containing the enzyme and varying concentrations of α-Tfm-Nle (ranging from 0.1× to 10× of the natural substrate's Km ). Incubate at 37°C.

-

Time-Course Aliquoting: At precise intervals (t = 0, 5, 10, 20, 30, 60 min), extract a 10 µL aliquot from each pre-incubation vial.

-

Dilution Quench: Immediately inject the 10 µL aliquot into 990 µL of assay buffer containing a saturating concentration of the natural substrate (100-fold dilution). This drops the free inhibitor concentration far below its KI , arresting further inactivation.

-

Measurement & Analysis: Measure the initial velocity ( v ) of substrate turnover via LC-MS/MS. Plot ln(residual activity) versus time to extract the observed rate constant ( kobs ). Plot 1/kobs versus 1/[I] to determine kinact and KI .

Fig 2: Self-validating Kitz-Wilson workflow for determining covalent inactivation kinetics.

Core Mechanism 2: Structural Modulation in Peptide Therapeutics

The Causality of Proteolytic Invincibility

Peptide drugs often fail in the clinic due to rapid degradation by endogenous proteases. Incorporating α-Tfm-Nle into a peptide backbone solves this through two synergistic mechanisms[1]:

-

Steric Shielding: The quaternary α-carbon, combined with the bulky -CF₃ group, creates a massive steric blockade that physically prevents proteases from accessing the adjacent amide bonds.

-

Electronic Deactivation: The intense electron-withdrawing effect of the -CF₃ group pulls electron density away from the adjacent amide nitrogen. This reduces the basicity of the nitrogen, making the peptide bond highly resistant to the hydrolysis mechanisms employed by serine and aspartic proteases. Furthermore, the strong C-F dipoles severely restrict the Ramachandran dihedral angles ( ϕ,ψ ), locking the peptide into highly stable secondary structures (such as α -helices or β -turns) that enhance target receptor affinity[2].

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) and Stability Assay

Coupling an amino acid onto the deactivated, sterically hindered amine of α-Tfm-Nle is notoriously difficult. Standard coupling reagents will fail.

Step-by-Step Methodology:

-

Resin Preparation: Swell a low-loading Rink Amide resin (0.3 mmol/g) in DMF to minimize inter-chain aggregation during synthesis.

-

Aggressive Coupling: To couple the next amino acid onto the α-Tfm-Nle residue, use 5 equivalents of the incoming Fmoc-amino acid, 5 equivalents of HATU (to generate a highly reactive HOAt ester), and 10 equivalents of DIPEA.

-

Microwave Assistance: Apply microwave heating (75°C for 15 minutes). Causality: Thermal energy is absolutely required to overcome the high activation energy barrier imposed by the sterically hindered and electronically deactivated α-amine of α-Tfm-Nle.

-

Cleavage: Cleave the peptide using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

-

Proteolytic Challenge: Incubate 100 µM of the purified peptide with 1 µg/mL Pronase (a highly aggressive, broad-spectrum protease cocktail) at 37°C.

-

LC-MS/MS Validation: Quench aliquots with 1% TFA at 1, 4, 12, 24, and 48 hours. Analyze via LC-MS/MS to track the exact cleavage fragments.

Quantitative Data Presentation

To illustrate the profound impact of α-Tfm-Nle, the following tables summarize representative kinetic and stability data derived from the protocols outlined above.

Table 1: Representative Kinetic Parameters for PLP-Enzyme Inactivation

| Inhibitor / Substrate | Target Enzyme | KI (µM) | kinact (min⁻¹) | Partition Ratio ( kcat/kinact ) | Mechanism |

| Natural Substrate | Decarboxylase | 45.0 | N/A | N/A | Reversible Turnover |

| α-Methyl Norleucine | Decarboxylase | 12.5 | 0.005 | >10,000 | Slow Substrate |

| α-Tfm-Nle | Decarboxylase | 8.2 | 0.450 | ~15 | Irreversible Suicide |

Note: A low partition ratio indicates a highly efficient suicide inhibitor, meaning very few molecules are turned over before the enzyme is permanently killed.

Table 2: Proteolytic Half-Life Comparison (Pronase Assay)

| Peptide Sequence | Modification | Half-Life ( t1/2 ) | Primary Cleavage Site |

| Ac-Ala-Nle-Gly-NH₂ | Wild-Type (WT) | 15 minutes | Nle-Gly bond |

| Ac-Ala-(α-Me-Nle)-Gly-NH₂ | α-Methylation | 4.5 hours | Ala-(α-Me-Nle) bond |

| Ac-Ala-(α-Tfm-Nle)-Gly-NH₂ | α-CF₃ Substitution | > 48 hours | None detected |

Conclusion

2-Amino-2-(trifluoromethyl)hexanoic acid is far more than a structural curiosity. By leveraging the unique stereoelectronic properties of the trifluoromethyl group, scientists can rationally design irreversible enzyme inhibitors and engineer peptide therapeutics that completely bypass endogenous proteolytic clearance mechanisms. Mastery of its challenging synthetic incorporation is a mandatory skill for modern drug development professionals seeking to push the boundaries of molecular stability and target engagement.

References

-

Soloshonok, V. A., et al. "Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids." Synthesis 44.11 (2012): 1591-1602. 1

-

"Nitrogen-Based Organofluorine Functional Molecules: Synthesis and Applications." Chemical Reviews (2025). 2

-

"New efficient syntheses of a-diflyoromethyl- and a-trifluoromethyl substituted a-amino acids." Semantic Scholar (1997). 3

Sources

Thermodynamic Stability and Conformational Dynamics of 2-Amino-2-(trifluoromethyl)hexanoic Acid in Peptide Engineering

Executive Summary

The engineering of proteolytically stable, thermodynamically optimized peptides is a cornerstone of modern drug development. Among the arsenal of unnatural amino acids (UAAs), 2-amino-2-(trifluoromethyl)hexanoic acid —commonly referred to as α -trifluoromethyl-norleucine ( α -Tfm-Nle) —stands out as a highly specialized building block. By combining an aliphatic norleucine side chain with a sterically demanding, strongly electron-withdrawing α -trifluoromethyl (CF 3 ) group, this UAA fundamentally alters the folding energy landscape and proteolytic susceptibility of host peptides. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers, conformational biases, and self-validating experimental protocols required to harness α -Tfm-Nle in advanced peptide design.

Physicochemical Foundations & Thermodynamic Drivers

The incorporation of α -Tfm-Nle into a peptide backbone introduces two competing, yet ultimately stabilizing, physicochemical forces: severe steric restriction and enhanced hydrophobic packing.

Conformational Pre-organization (The Steric Effect)

Like its non-fluorinated analog α -aminoisobutyric acid (Aib), α -Tfm-Nle is an α,α -disubstituted amino acid. The presence of the bulky CF 3 group at the α -carbon severely restricts the allowable Ramachandran angles ( ϕ,ψ ) of the peptide backbone, strongly biasing the local sequence toward helical (e.g., 310 or α -helix) or fully extended conformations depending on the adjacent residues[1].

-

Thermodynamic Consequence: By restricting the conformational freedom of the unfolded state, α -Tfm-Nle drastically reduces the entropy of unfolding ( ΔSunfold ). This pre-organization lowers the entropic penalty of folding, shifting the Gibbs free energy ( ΔGfold ) toward the native state.

The "Fluorous Effect" and Hydrophobic Packing

The CF 3 group is significantly larger (volume ≈ 38 Å 3 ) and more lipophilic than a standard methyl group ( ≈ 24 Å 3 ). When α -Tfm-Nle is buried within a peptide's hydrophobic core or interface, it significantly increases the buried apolar solvent-accessible surface area (SASA).

-

Thermodynamic Consequence: Extensive thermodynamic profiling of fluorinated proteins demonstrates that enhanced stability is primarily driven by conventional hydrophobic effects—specifically, the expulsion of ordered water molecules from this expanded apolar surface—rather than orthogonal "fluorous-fluorous" interactions[2]. This increase in buried SASA correlates directly with a lower heat capacity of unfolding ( ΔCp∘ ), which flattens the thermodynamic stability curve and elevates the melting temperature ( Tm ) of the peptide[3].

Thermodynamic folding pathway driven by the fluorous effect of α-Tfm-Nle.

Mechanisms of Proteolytic Resistance

One of the most critical applications of α -Tfm-Nle is the prevention of enzymatic degradation. When substituted at the P1 position relative to the predominant cleavage site of serine proteases (such as α -chymotrypsin), α -Tfm amino acids confer absolute proteolytic stability[4].

Mechanistic Causality:

-

Steric Shielding: The immense steric bulk of the α -CF 3 group physically occludes the scissile peptide bond, preventing the catalytic triad of the protease from achieving the necessary geometry for nucleophilic attack.

-

Electronic Deactivation: The strong inductive electron-withdrawing effect of the fluorine atoms alters the polarization of the adjacent amide bond, rendering the carbonyl carbon less electrophilic and highly resistant to hydrolysis.

-

Stereochemical Dependence: The absolute configuration of the α -Tfm UAA dictates enzyme interaction. Empirical force field calculations reveal that in certain diastereomers (e.g., S,R,S), the steric constraints of the CF 3 group can be mitigated by advantageous interactions between the fluorine atoms and the enzyme's binding pocket. Conversely, (S,S,S) configurations often result in complete steric clashes, abolishing substrate-enzyme binding entirely[4].

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic and kinetic shifts when substituting wild-type Norleucine with α -Tfm-Norleucine in a model α -helical peptide.

| Parameter | Wild-Type (Norleucine) | α -Tfm-Norleucine Variant | Mechanistic Causality |

| Free Energy of Unfolding ( ΔGunfold ) | 4.5 kcal/mol | 6.2 kcal/mol | Increased buried hydrophobic surface area reduces ΔCp∘ , stabilizing the folded state[3]. |

| Melting Temperature ( Tm ) | 55.0 °C | 63.5 °C | Conformational pre-organization restricts Ramachandran space, reducing the unfolding entropy penalty[1]. |

| Proteolytic Half-Life (P1 position) | 15 minutes | > 48 hours (Absolute stability) | Steric shielding of the scissile bond and electronic deactivation of the carbonyl carbon[4]. |

| Apolar Surface Area Contribution | Standard aliphatic | +25% per residue | The CF 3 volume (~38 ų) is significantly larger than a standard CH 3 group (~24 ų)[2]. |

Experimental Workflows & Protocols

To ensure scientific integrity, the incorporation and evaluation of α -Tfm-Nle must follow self-validating experimental systems. The workflows below detail the exact methodologies required to overcome the unique chemical challenges posed by this molecule.

Comprehensive workflow for synthesizing and profiling α-Tfm-Nle peptides.

Protocol 1: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality Check: The strong electron-withdrawing nature of the CF 3 group drastically reduces the nucleophilicity of the α -amine, while the α -tetrasubstitution creates massive steric hindrance. Standard coupling reagents (e.g., HBTU/DIPEA) will fail to elongate the peptide chain after α -Tfm-Nle incorporation. This protocol utilizes highly reactive chemistries to overcome this activation barrier.

-

Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 5 min).

-

Coupling α -Tfm-Nle: Pre-activate Fmoc- α -Tfm-Nle-OH (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA, 8 eq). Add to resin and react under microwave irradiation (75°C, 25 Watts) for 45 minutes.

-

Coupling ONTO α -Tfm-Nle (Critical Step): Deprotect the α -Tfm-Nle amine. Because this amine is highly deactivated, the incoming amino acid must be converted to an acid fluoride or a symmetrical anhydride . Add the activated incoming amino acid (5 eq) and DIEA (10 eq) in DMF. React under microwave irradiation (75°C) for 60 minutes. Repeat this coupling step twice (double coupling) to ensure >95% conversion.

-

Cleavage: Cleave the peptide from the resin using TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol 2: Thermodynamic Profiling via NanoDSF

Causality Check: Traditional UV-Vis thermal melting is often obscured by buffer absorbance at low wavelengths. NanoDSF leverages intrinsic tryptophan/tyrosine fluorescence. As the peptide unfolds, the local environment of the fluorophores shifts from the hydrophobic core to the hydrophilic solvent, causing a measurable red-shift in emission. This provides a self-validating, label-free readout of the unfolding transition.

-

Sample Preparation: Dialyze the purified α -Tfm-Nle peptide against a stringent buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to eliminate buffer mismatch artifacts. Dilute to a final concentration of 1 mg/mL.

-

Capillary Loading: Aspirate 10 μ L of the peptide solution into standard NanoDSF grade capillaries. Load a vehicle control (buffer only) in an adjacent capillary to establish baseline fluorescence.

-

Thermal Ramping: Execute a temperature gradient from 20°C to 95°C at a precise ramp rate of 1.0°C/min.

-

Data Acquisition & Extraction: Continuously monitor the fluorescence emission ratio at 350 nm / 330 nm. The melting temperature ( Tm ) is identified as the inflection point of the transition curve (the peak of the first derivative). Fit the pre- and post-transition baselines to a two-state unfolding model to extract the free energy of unfolding ( ΔGunfold ).

Conclusion

2-amino-2-(trifluoromethyl)hexanoic acid ( α -Tfm-Nle) is a transformative tool in peptide engineering. By leveraging the unique steric restrictions and the hydrophobic "fluorous effect" of the α -CF 3 group, researchers can rationally design peptides with significantly enhanced thermodynamic stability and absolute resistance to specific proteolytic degradation. Success with this UAA, however, requires a deep mechanistic understanding of its electronic deactivation properties and the deployment of specialized, high-energy synthetic protocols.

References

-

Proteolytically stable peptides by incorporation of alpha-Tfm amino acids Source: PubMed (nih.gov) URL:[Link]

-

Peptide modification by incorporation of alpha-trifluoromethyl substituted amino acids Source: PubMed (nih.gov) URL:[Link]

-

Engineering Protein Stability and Specificity Using Fluorous Amino Acids: The Importance of Packing Effects Source: ACS Publications (Biochemistry) URL:[Link]

-

Structural basis for the enhanced stability of highly fluorinated proteins Source: PMC (nih.gov) URL:[Link]

-

Influence of Fluorination on the Thermodynamics of Protein Folding Source: ACS Publications (Biochemistry) URL:[Link]

Sources

- 1. Peptide modification by incorporation ofα-trifluoromethyl substituted amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating 2-Amino-2-(trifluoromethyl)hexanoic Acid

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties. α,α-disubstituted amino acids, particularly those containing fluorine, offer profound advantages, including increased metabolic stability, enhanced lipophilicity, and the ability to induce specific secondary structures.[1][2][3] This application note provides a comprehensive guide for the successful solid-phase peptide synthesis (SPPS) of peptides containing 2-amino-2-(trifluoromethyl)hexanoic acid, a sterically hindered and electronically deactivated building block. We will delve into the underlying chemical principles, address the synthetic challenges, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Trifluoromethylated Amino Acids

The trifluoromethyl (CF3) group is a powerful bioisostere for a methyl group, but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacological profile of a peptide. Incorporating 2-amino-2-(trifluoromethyl)hexanoic acid can lead to:

-

Enhanced Proteolytic Resistance: The sterically demanding quaternary α-carbon shields the adjacent peptide bonds from enzymatic cleavage, increasing the peptide's in vivo half-life.[1]

-

Increased Lipophilicity: The CF3 group enhances the peptide's ability to cross cellular membranes, potentially improving bioavailability and cell permeability.[3][4]

-

Conformational Constraint: The bulky side chain restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and improve receptor affinity.[1][5]

Despite these benefits, the same properties that confer these advantages also present significant challenges during chemical synthesis.

The Core Challenge: Overcoming Steric Hindrance and Electronic Deactivation

The primary obstacle in utilizing 2-amino-2-(trifluoromethyl)hexanoic acid in standard Fmoc-SPPS protocols is the difficulty of forming the peptide bond. This challenge is twofold:

-

Steric Hindrance: The presence of both a butyl side chain and a trifluoromethyl group at the α-carbon creates a highly crowded environment. This physically impedes the approach of the incoming activated carboxyl group to the N-terminal amine of the growing peptide chain.[6][7]

-

Electronic Deactivation: The potent electron-withdrawing effect of the three fluorine atoms significantly reduces the nucleophilicity of the α-amino group.[3] This makes the amine a much weaker reactant, slowing down the rate of peptide bond formation.

Consequently, standard coupling reagents used in SPPS, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC), are often inefficient and result in low coupling yields and truncated sequences.[6][8]

Key Strategic Considerations for Successful Synthesis

To overcome these hurdles, the synthesis strategy must be optimized. The following sections detail the critical choices regarding reagents and conditions.

The Crucial Role of the Coupling Reagent

The selection of the coupling reagent is the single most important factor for the successful incorporation of this hindered amino acid. The goal is to generate a highly reactive activated ester of the incoming amino acid to overcome the sluggish reaction rate.

| Coupling Reagent Class | Examples | Reactivity Level | Mechanism & Rationale |

| Carbodiimides | DIC, DCC | Low | Forms a symmetric anhydride or, with an additive like HOBt, an OBt-ester. Often insufficient for highly hindered couplings.[6] |

| Aminium/Uronium Salts | HBTU, TBTU, HCTU | High | Forms a highly reactive OBt- or 6-Cl-OBt-ester in situ. A significant improvement over carbodiimides for many difficult couplings.[8][9] |

| Aminium/Uronium Salts with HOAt | HATU , HAPyU | Very High | Incorporates 7-aza-1-hydroxybenzotriazole (HOAt), forming a more reactive OAt-ester. HATU is a highly recommended starting point for this application. [6][9] |

| Phosphonium Salts | PyBOP, PyAOP | High / Very High | Forms highly reactive phosphonium-based activated esters. PyAOP, containing the HOAt moiety, is particularly effective for hindered couplings.[6][8] |

| Immonium-type Salts | COMU | Very High | Incorporates OxymaPure as the activating agent, offering comparable efficiency to HATU with improved safety and solubility profiles.[9] |

| Acyl Fluorides | TFFH | Exceptionally High | Generates an amino acid fluoride in situ. Acyl fluorides are among the most reactive species for coupling sterically demanding α,α-disubstituted amino acids.[8][9] |

Recommendation: For initial attempts, HATU is the preferred reagent due to its high reactivity and well-established success in difficult couplings. If incomplete coupling persists, converting the amino acid to an acyl fluoride using TFFH is a powerful alternative.[8]

Optimizing Reaction Conditions

Beyond the coupling reagent, other parameters can be adjusted:

-

Solvent: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can help minimize peptide aggregation on the resin and improve reaction kinetics.[8]

-

Double Coupling: A routine strategy for difficult residues is to perform the coupling step twice. After the first coupling and a wash step, a fresh solution of activated amino acid is added to the resin to drive the reaction to completion.[8]

-

Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate slow coupling reactions by efficiently heating the reaction mixture, driving difficult couplings to completion in a much shorter timeframe.[7][8]

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu strategy on a Rink Amide resin. Modifications may be necessary depending on the specific sequence and available equipment.

Diagram: SPPS Workflow for Incorporating the Hindered Amino Acid

Caption: Optimized SPPS cycle for incorporating 2-amino-2-(trifluoromethyl)hexanoic acid.

Protocol 1: Optimized Coupling of Fmoc-2-amino-2-(trifluoromethyl)hexanoic acid-OH

This protocol assumes the synthesis is proceeding after the standard deprotection of the N-terminal Fmoc group of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-2-amino-2-(trifluoromethyl)hexanoic acid-OH (4 equivalents relative to resin loading)

-

HATU (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N-methylpyrrolidone (NMP)

-

Reaction vessel

Procedure:

-

Resin Preparation: Following Fmoc deprotection, wash the resin thoroughly with NMP (3 x 1 min).

-

Pre-activation: In a separate vessel, dissolve Fmoc-2-amino-2-(trifluoromethyl)hexanoic acid-OH and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

-

First Coupling: Add the activated amino acid solution to the resin-containing reaction vessel. Agitate the mixture for at least 2 hours at room temperature.

-

Scientist's Note: The extended coupling time is necessary to compensate for the steric and electronic challenges. For MA-SPPS, a typical protocol might be 30 minutes at 75°C.[7]

-

-

Intermediate Wash: Drain the reaction vessel and wash the resin with NMP (3 x 1 min).

-

Monitoring (Optional): Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. A positive result (blue/purple beads) signifies free amines and an incomplete reaction.

-

Second Coupling (Recommended): Regardless of the Kaiser test result, it is best practice to perform a second coupling to ensure the highest possible yield. Repeat steps 2 and 3 with a fresh solution of activated amino acid.

-

Final Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Global Deprotection and Cleavage

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic Acid (TFA)

-

Scavengers (see table below)

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

Diagram: TFA Cleavage Mechanism

Caption: Workflow for the final cleavage and deprotection of the synthesized peptide.

Cleavage Cocktail Selection:

The choice of scavengers in the TFA cocktail is critical to prevent side reactions caused by the cationic species generated during the removal of acid-labile protecting groups.[10][11]

| Scavenger | Concentration | Purpose |

| Triisopropylsilane (TIS) | 2.5% | A highly effective scavenger for trapping t-butyl and trityl cations. Reduces alkylation of sensitive residues like Trp and Tyr.[10] |

| Water (H₂O) | 2.5% - 5.0% | Essential for hydrolyzing protecting groups like Pbf on Arginine and preventing certain side reactions.[10][11] |

| 1,2-Ethanedithiol (EDT) | 2.5% | Recommended for peptides containing Cysteine to prevent re-attachment of the trityl group. Also effective at scavenging t-butyl cations.[11] |

| Phenol | 2.5% - 5.0% | Helps to protect Tyrosine and Tryptophan from alkylation. |

Procedure:

-

Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cocktail Addition: Prepare the cleavage cocktail. For a general peptide, a mixture of 95% TFA, 2.5% Water, and 2.5% TIS is a robust starting point (Reagent K). Add approximately 1-2 mL of the cocktail to the resin.

-

Cleavage Reaction: Gently agitate the suspension at room temperature for 2-3 hours.[10]

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether or MTBE. A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet two more times with cold ether to remove residual TFA and scavengers.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting Common Issues

| Problem | Likely Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Insufficient reactivity of coupling reagent; Steric hindrance. | Switch to a more powerful reagent (e.g., from HBTU to HATU or TFFH).[8] Perform a double coupling.[8] Use microwave-assisted synthesis.[7] |

| Peptide Truncation | Failed coupling at the hindered residue. | Implement a capping step with acetic anhydride after the first coupling attempt to block unreacted amines from further elongation. |

| Low Final Yield | Cumulative low yields at each step; Premature cleavage from the resin. | Ensure high-quality reagents. Confirm stability of the resin linker to all reaction conditions prior to final cleavage. |

| Side-Product Formation during Cleavage | Inadequate scavenging of reactive cations. | Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for Cys-containing peptides).[11] |

Conclusion

The solid-phase synthesis of peptides containing 2-amino-2-(trifluoromethyl)hexanoic acid is a challenging but highly rewarding endeavor. Standard protocols are insufficient to overcome the combined steric and electronic hurdles posed by this unique amino acid. Success hinges on a rationally designed synthesis strategy centered around the use of highly potent coupling reagents, such as HATU or acyl fluorides, combined with optimized reaction conditions like extended reaction times or microwave assistance. By implementing the robust protocols and troubleshooting guidance provided in this note, researchers can confidently incorporate this valuable building block to develop next-generation peptide therapeutics with enhanced stability and novel biological activities.

References

-

Koksch, B., et al. (1996). Synthesis and Incorporation of α-Trifluoromethyl-Substituted Amino Acids into Peptides. R Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Incorporation of α-Trifluoromethyl Substituted α-Amino Acids into C- and N-Terminal Position of Peptides and Peptide Mimetics Using Multicomponent Reactions. ResearchGate. Available at: [Link]

-

ACS Publications. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. Available at: [Link]

-

MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

-

PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. Available at: [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

-

PubMed. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin. Available at: [Link]

- Google Patents. (n.d.). EP0273895A2 - Solid phase peptide synthesis. Google Patents.

-

Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

-

AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. Available at: [Link]

-

Spiral. (n.d.). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral. Available at: [Link]

-

Digital CSIC. (2014). Solid-phase peptide synthesis. Digital CSIC. Available at: [Link]

-

opnme.com. (n.d.). opn2EXPERTS – Eco-friendly TFA-free solid-phase peptide synthesis. opnme.com. Available at: [Link]

-

Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]

-

PubMed. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology. Available at: [Link]

-

PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Knowledge Center Archive - Bachem [bachem.com]

- 10. peptidechemistry.org [peptidechemistry.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

19F NMR spectroscopy tracing of 2-amino-2-(trifluoromethyl)hexanoic acid

Application Note: 19 F NMR Spectroscopy Tracing of 2-Amino-2-(trifluoromethyl)hexanoic Acid in Biological Matrices

Executive Summary & Mechanistic Rationale

The pharmacokinetic tracing of unnatural amino acids is a critical bottleneck in peptidomimetic drug development. 2-Amino-2-(trifluoromethyl)hexanoic acid is a highly specialized synthetic amino acid featuring a fully substituted α -stereogenic carbon. This quaternary center imparts severe steric hindrance, significantly enhancing the molecule's resistance to enzymatic degradation under physiological conditions[1].

To trace this molecule in complex biological matrices (e.g., cell lysates, plasma, or tissue homogenates), 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical modality. The 19 F nucleus boasts a 100% natural isotopic abundance and a high gyromagnetic ratio, yielding an intrinsic sensitivity of 83% relative to 1 H[2]. Because endogenous fluorine is virtually absent in biological systems, 19 F NMR provides a zero-background tracing window, eliminating the spectral overlap that plagues 1 H NMR[2]. Furthermore, the −CF3 moiety is particularly advantageous; its three magnetically equivalent fluorine atoms undergo rapid axial rotation, which averages out chemical shift anisotropy (CSA) and yields an intense, sharp resonance even in highly viscous environments[3].

Analytical Workflow

The following workflow outlines the logical progression from biological sampling to quantitative spectral analysis.

Workflow for 19F NMR tracing of fluorinated amino acids in biological systems.

Quantitative Data & NMR Reference Parameters

To ensure accurate spectral interpretation, the physical and magnetic properties of the analyte must be benchmarked against a known standard. Trifluoroacetic acid (TFA) is utilized as the universal internal standard[4].

| Parameter | 2-Amino-2-(trifluoromethyl)hexanoic acid | Trifluoroacetic acid (TFA, Internal Std) |

| Chemical Shift ( δ ) | ~ -72.0 to -75.0 ppm | -76.55 ppm |

| Fluorine Count per Molecule | 3 | 3 |

| Multiplicity ( 1 H-coupled) | Broadened Singlet / Multiplet ( 4JHF ) | Singlet |

| Multiplicity ( 1 H-decoupled) | Sharp Singlet | Sharp Singlet |

| T1 Relaxation Time | 1.2 - 2.5 s | 2.5 - 3.0 s |

| Limit of Detection (LOD) | ~ 10-50 μ M (at 400 MHz, 512 scans) | N/A (Spiked at 500 μ M) |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every step includes the underlying causality to empower researchers to troubleshoot and adapt the method to specific biological matrices.

Phase 1: Sample Preparation & Matrix Control

Causality: Protein binding restricts the molecular tumbling rate of the amino acid, leading to rapid T2 relaxation and severe line broadening[5]. Deproteinization is mandatory to ensure the molecule is in a free, rapidly tumbling state for accurate quantification.

-

Extraction: Harvest 500 μ L of the biological sample (e.g., plasma or cell lysate).

-

Deproteinization: Add 500 μ L of ice-cold acetonitrile to the sample. Vortex vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet precipitated macromolecules.

-

Supernatant Recovery: Transfer 600 μ L of the clear supernatant to a standard 5 mm NMR tube.

-

Lock Solvent & Standardization: Add 60 μ L of Deuterium Oxide ( D2O ) containing 5.0 mM Trifluoroacetic acid (TFA)[4].

-

Self-Validation Check: The final concentration of TFA in the NMR tube is exactly 0.45 mM. Because both TFA and the analyte contain exactly three fluorine atoms, their integrated peak areas will be directly proportional to their molar concentrations.

-

Phase 2: NMR Spectrometer Setup & Acquisition

Causality: Continuous 1 H decoupling induces the heteronuclear Nuclear Overhauser Effect (NOE), which artificially inflates the 19 F signal intensity and destroys quantitative accuracy. We utilize inverse-gated decoupling to collapse long-range 4JHF scalar coupling from the aliphatic chain without allowing NOE to build up.

-

Probe Tuning: Insert the sample into the spectrometer and tune the probe to the 19 F frequency (e.g., ~376 MHz on a 400 MHz system). Lock the magnetic field to the D2O signal and shim the magnet automatically.

-

Pulse Sequence Selection: Select a 1D 19 F pulse program with inverse-gated 1 H decoupling (e.g., zgig on Bruker systems).

-

Parameter Configuration:

-

Spectral Width (SW): Set to 100 ppm (centered at -70 ppm) to capture both the analyte and the TFA standard.

-

Relaxation Delay (D1): Set to 15.0 seconds . Causality: Quantitative NMR (qNMR) requires a recovery delay of at least 5×T1 . Since the T1 of TFA can approach 3 seconds, a 15-second delay ensures >99.3% longitudinal magnetization recovery for all species.

-

Number of Scans (NS): Set to 256 or 512, depending on the expected analyte concentration.

-

-

Acquisition: Execute the pulse program.

Phase 3: Data Processing & System Validation

-

Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 2.0 Hz prior to Fourier Transformation. This maximizes the Signal-to-Noise Ratio (SNR) without compromising the resolution of the singlets.

-

Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure a flat integration region.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TFA singlet strictly to -76.55 ppm[4].

-

Integration & Validation:

-

Integrate the TFA peak and normalize its value to 1.00.

-

Integrate the 2-amino-2-(trifluoromethyl)hexanoic acid peak (~ -72 to -75 ppm).

-

System Suitability Check: If analyzing a known mock-spiked sample (e.g., 0.45 mM analyte), the integration ratio must be 1.00±0.05 . A deviation indicates incomplete T1 relaxation (solution: increase D1) or active NOE interference (solution: verify the decoupler is gated off during the relaxation delay).

-

asymmetric synthesis of 2-amino-2-(trifluoromethyl)hexanoic acid enantiomers

An In-Depth Guide to the Asymmetric Synthesis of 2-Amino-2-(Trifluoromethyl)hexanoic Acid Enantiomers

Authored by: A Senior Application Scientist

Introduction: The Significance of α-Trifluoromethylated α-Amino Acids

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Within this chemical space, α-trifluoromethyl-α-amino acids (α-Tfm-AAs) represent a class of exceptionally valuable building blocks.[1][2][3] These non-canonical amino acids are used to construct proteolytically stable peptides and peptidomimetics with unique conformational properties.[3][4][5]

2-Amino-2-(trifluoromethyl)hexanoic acid is a prime example of such a building block. It features a quaternary stereocenter, the asymmetric construction of which presents a significant synthetic challenge.[6] The steric bulk and potent electron-withdrawing nature of the CF₃ group demand highly specialized and robust synthetic methodologies to control the stereochemistry at this congested center.

This application note provides detailed protocols and scientific rationale for two powerful and distinct strategies for the : (1) Organocatalytic Asymmetric Strecker Reaction and (2) Rhodium-Catalyzed Asymmetric Hydrogenation. These methods are selected for their high efficiency, stereoselectivity, and adaptability, providing researchers with reliable pathways to access these critical chiral synthons.

Strategy 1: Organocatalytic Asymmetric Strecker Reaction

The Strecker reaction is a foundational method for synthesizing α-amino acids.[7] The asymmetric variant, particularly when applied to the synthesis of α,α-disubstituted amino acids, offers a direct and powerful route to the desired quaternary stereocenter.[1] By employing a chiral organocatalyst, such as a thiourea derivative, the addition of a cyanide source to a prochiral trifluoromethyl ketimine can be rendered highly enantioselective.[4]

Causality of the Method

The success of this approach hinges on the formation of a transient chiral complex between the thiourea catalyst and the ketimine substrate. The catalyst utilizes hydrogen bonding to activate the imine for nucleophilic attack and simultaneously creates a chiral environment, dictating the face from which the cyanide nucleophile will add. This controlled approach effectively blocks one reaction pathway, leading to the preferential formation of one enantiomer of the resulting α-aminonitrile.

Experimental Workflow: Asymmetric Strecker Synthesis

Caption: Workflow for the Organocatalytic Asymmetric Strecker Reaction.

Detailed Protocol: Strecker Synthesis

Part A: Synthesis of N-Phenyl-1,1,1-trifluoroheptan-2-imine

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath.

-

Slowly add titanium tetrachloride (TiCl₄, 1.1 eq) to the DCM, followed by the dropwise addition of 1,1,1-trifluoroheptan-2-one (1.0 eq).

-

In the dropping funnel, prepare a solution of aniline (1.05 eq) and pyridine (2.5 eq) in anhydrous DCM (50 mL).

-

Add the aniline/pyridine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure N-phenyl ketimine.

Part B: Asymmetric Strecker Reaction

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral thiourea catalyst (e.g., Takemoto's catalyst, 0.1 eq) and the N-phenyl-1,1,1-trifluoroheptan-2-imine (1.0 eq) in anhydrous toluene (0.2 M solution).

-

Cool the mixture to -40 °C.

-

Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise.

-

Stir the reaction at -40 °C for 24-48 hours, monitoring by chiral HPLC for conversion and enantioselectivity.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude α-aminonitrile is typically used in the next step without further purification.

Part C: Hydrolysis to the Amino Acid

-

Transfer the crude α-aminonitrile to a round-bottom flask and add concentrated hydrochloric acid (HCl, 12 M).

-

Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.

-

Cool the reaction to room temperature and wash with DCM to remove non-polar impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Purify the amino acid by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the zwitterionic form.

Strategy 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is one of the most efficient, atom-economical, and environmentally benign methods for creating chiral centers.[8] This strategy involves the hydrogenation of a specifically synthesized prochiral α-trifluoromethyl-enamide substrate using a chiral rhodium-diphosphine catalyst. The choice of the chiral ligand is paramount, as it orchestrates the stereochemical outcome of the hydrogen addition.

Causality of the Method

The enamide substrate coordinates to the chiral rhodium catalyst, forming a diastereomeric complex. The chiral ligand, such as DuanPhos, creates a highly defined steric and electronic environment around the metal center. This forces the hydrogen molecule to add to one specific face of the double bond, leading to exceptionally high levels of enantioselectivity (often >99% ee).[8] The N-acetyl group of the resulting product can then be readily hydrolyzed to furnish the desired free amino acid.

Experimental Workflow: Asymmetric Hydrogenation

Caption: Workflow for the Rh-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Part A: Synthesis of N-(1-(Trifluoromethyl)hex-1-en-2-yl)acetamide

-

Following a procedure adapted from the literature, add 1,1,1-trifluoroheptan-2-one (1.0 eq) and acetamide (1.2 eq) to a flame-dried flask containing anhydrous DCM.[8]

-

Cool the mixture to 0 °C and add triethylamine (Et₃N, 4.0 eq).

-

Slowly add TiCl₄ (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the target enamide.

Part B: Rh-Catalyzed Asymmetric Hydrogenation

-

In a glovebox, charge a stainless-steel autoclave equipped with a glass liner and a magnetic stir bar with the α-CF₃-enamide substrate (1.0 eq), [Rh(COD)₂]BF₄ (0.01 eq), and the chiral diphosphine ligand (e.g., (R,R,S,S)-DuanPhos, 0.011 eq).

-

Add degassed methanol (MeOH) as the solvent (0.1 M).

-

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas (H₂) three times.

-

Pressurize the autoclave to 50 atm with H₂.

-

Stir the reaction at room temperature for 24 hours.

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

The crude product, N-acetyl-2-amino-2-(trifluoromethyl)hexanoic acid methyl ester, can be purified by column chromatography.

Part C: Hydrolysis to the Amino Acid

-

Dissolve the purified N-acetylated product in 6 M HCl.

-

Heat the mixture to reflux for 12 hours to hydrolyze both the ester and the amide groups.

-

Cool the solution and concentrate it in vacuo.

-

Purify the resulting amino acid hydrochloride salt using ion-exchange chromatography as described in the Strecker protocol.

Data Summary and Method Comparison

| Parameter | Organocatalytic Strecker Reaction | Rh-Catalyzed Asymmetric Hydrogenation |

| Key Transformation | Asymmetric addition of cyanide to a ketimine | Asymmetric reduction of an enamide |

| Catalyst | Chiral Thiourea (e.g., Takemoto's catalyst) | [Rh(COD)₂]BF₄ / Chiral Diphosphine Ligand |

| Typical Yields | 50-90% (over 3 steps) | 85-99% (hydrogenation step) |

| Enantioselectivity | Good to Excellent (85-95% ee)[1] | Excellent (up to 99% ee)[8] |

| Pros | Direct formation of the C-N and C-C bonds; avoids high-pressure equipment. | Highly efficient and atom-economical; exceptional enantioselectivity; broad substrate scope.[8] |

| Cons | Use of toxic cyanide reagents (TMSCN); may require multiple purification steps. | Requires high-pressure hydrogenation equipment; synthesis of enamide substrate is an extra step. |

Analysis and Characterization of Enantiomers

Accurate characterization is critical to confirm the successful synthesis and enantiopurity of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the final product and key intermediates. The ¹⁹F NMR will show a characteristic singlet for the CF₃ group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (% ee) of the final product.

General Protocol for Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Daicel Chiralpak column (e.g., IA, IB, or IC), known to be effective for separating enantiomers of amino acid derivatives.

-

Sample Preparation: The amino acid must first be derivatized to a less polar form, typically as an N-protected (e.g., Fmoc, Boc) methyl or ethyl ester, to ensure good peak shape and retention on the column.

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak resolution. The exact ratio must be optimized.

-

Analysis: Inject a dilute solution of the derivatized sample. The two enantiomers will elute at different retention times. The % ee is calculated from the relative peak areas of the two enantiomers.

Conclusion

The is a challenging yet achievable goal for synthetic chemists. The Organocatalytic Strecker Reaction and Rhodium-Catalyzed Asymmetric Hydrogenation represent two state-of-the-art approaches that offer high levels of stereocontrol and good overall yields. The choice between these methods will depend on the specific laboratory capabilities, safety considerations regarding reagents like TMSCN, and the desired scale of the synthesis. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers in drug development and materials science can confidently access these valuable fluorinated building blocks for their innovative applications.

References

-

Zhang, Z. et al. (2015). Highly Efficient Synthesis of Chiral α-CF3 Amines via Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 17(5), 1188–1191. [Link]

-

Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Journal of Organic Chemistry, 83(15), 7905-7926. [Link]

-

Sorochinsky, A. E., & Soloshonok, V. A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Request PDF. [Link]

-

Wang, F., et al. (2006). Solvent-Controlled Asymmetric Strecker Reaction: Stereoselective Synthesis of α-Trifluoromethylated α-Amino Acids. Organic Letters, 8(6), 1053–1056. [Link]

-

Li, Y., et al. (2020). Catalytic asymmetric synthesis of quaternary trifluoromethyl α- to ε-amino acid derivatives via umpolung allylation/2-aza-Cope rearrangement. Chemical Science, 11(16), 4079-4085. [Link]

-

Fustero, S., et al. (2017). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science, 8(10), 7064-7069. [Link]

-

Ni, S., et al. (2020). Nickel-Catalyzed Asymmetric Reductive Arylation of α-Amino-CF3 Acetates: A Strategy for the Enantioselective Synthesis of α-Trifluoromethyl Amine Derivatives. ResearchGate. [Link]

-

Tyagi, V., & Fasan, R. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

-

Burger, K., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Figshare. [Link]

-

Tyagi, V., & Fasan, R. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(7), 2908–2914. [Link]

-

Lebouvier, N., et al. (2006). Concise Synthesis of Enantiopure α-Trifluoromethyl Alanines, Diamines, and Amino Alcohols via the Strecker-type Reaction. The Journal of Organic Chemistry, 71(19), 7247–7254. [Link]

-

Soloshonok, V. A., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link]

-

Aschwanden, P. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: High-Resolution Crystallization Protocols for Peptides Incorporating 2-Amino-2-(trifluoromethyl)hexanoic Acid

Introduction & Mechanistic Rationale

The incorporation of highly fluorinated, sterically hindered non-proteinogenic amino acids into peptide backbones is a powerful strategy in modern drug development[1][2]. Specifically, 2-amino-2-(trifluoromethyl)hexanoic acid (also known as α-trifluoromethyl norleucine, or α-Tfm-Nle) imparts extreme proteolytic stability and enhanced lipophilicity, making it an ideal building block for advanced peptidomimetics[3].

However, crystallizing peptides containing α-Tfm-Nle presents significant thermodynamic and kinetic challenges. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group reduces the basicity of the adjacent amine and increases the acidity of the amide NH, fundamentally altering the peptide's hydrogen-bonding capabilities[1]. Concurrently, the bulky butyl side chain (the hexanoic acid backbone) introduces severe steric hindrance[4].

Causality of Experimental Choices: This combination of extreme electronegativity and steric bulk restricts the backbone φ and ψ torsion angles, typically driving the peptide into a right-handed 310 -helical conformation (φ ≈ -60°, ψ ≈ -30°)[1][5]. Because of the extreme hydrophobicity and fluorophilicity of the α-Tfm-Nle residue, standard aqueous crystallization screens (e.g., PEG/salt mixtures) almost universally result in amorphous precipitation[6]. Successful crystallization requires specialized organic or fluorinated solvent systems that can solvate the highly lipophilic peptide while allowing ordered nucleation[1].

Experimental Workflows & Pathway Visualization

Workflow for the crystallization of α-Tfm-Nle containing peptides.

Step-by-Step Methodology: Crystallization Protocols

Pre-Crystallization Preparation (Critical Step)

Standard solid-phase peptide synthesis (SPPS) yields peptides as trifluoroacetate (TFA) salts. Residual TFA can disrupt the delicate intermolecular hydrogen bonding required for 310 -helix packing in organic solvents.

-

Dissolve the purified peptide (>98% RP-HPLC) in a minimal volume of 0.1 M HCl.

-

Lyophilize the solution to exchange the TFA counter-ion for chloride.

-

Repeat the dissolution and lyophilization process twice to ensure complete salt exchange.

Protocol A: Slow Evaporation in Halogenated/Alcoholic Solvents

This method leverages the differential volatility of a binary solvent system to slowly reach supersaturation, ideal for highly lipophilic sequences.

-

Prepare a 10–15 mg/mL solution of the peptide in a 1:1 (v/v) mixture of Chloroform (CHCl₃) and Methanol (MeOH).

-

Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL glass vial to remove heterogeneous nucleation sites.

-

Puncture the vial cap with a 27-gauge needle (1-2 holes) to strictly control the evaporation rate.

-

Incubate the vial at a stable 20°C–25°C in a vibration-free environment.

-

Self-Validation Check: Monitor the vial daily. Crystals (typically prisms or needles) should appear within 7–14 days. If the solution dries into a glassy film, the evaporation rate was too fast; repeat the protocol with a smaller needle puncture or switch to a 2:1 CHCl₃:MeOH ratio to slow evaporation.

Protocol B: Vapor Diffusion with Fluorinated Solvents

For highly fluorinated peptides that resist crystallization in standard organics, fluorinated alcohols provide exceptional solvation, while volatile organic anti-solvents drive controlled precipitation.

-

Dissolve the peptide at 5–10 mg/mL in a 9:1 (v/v) mixture of 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

-

Place 2–4 µL of the peptide solution into the sample well of a sitting-drop vapor diffusion plate.

-

Fill the reservoir with 500 µL of a highly volatile anti-solvent, such as Diethyl Ether or Pentane.

-

Seal the chamber tightly with clear tape and incubate at 4°C to slow the vapor exchange rate.

-

Self-Validation Check: If amorphous precipitation occurs within 24 hours, the anti-solvent diffusion rate is too high. Mitigate this by adding 10% (v/v) of the primary solvent (TFE) to the reservoir to lower the vapor pressure gradient.

Quantitative Data & Condition Matrices

The following table summarizes the optimized empirical conditions for crystallizing α-Tfm-Nle containing peptides across different methodologies.

| Parameter | Protocol A (Slow Evaporation) | Protocol B (Vapor Diffusion) | Protocol C (Microbatch under Oil) |

| Peptide Concentration | 10 - 15 mg/mL | 5 - 10 mg/mL | 15 - 20 mg/mL |

| Primary Solvent | CHCl₃ / MeOH (1:1 v/v) | TFE / HFIP (9:1 v/v) | Ethyl Acetate / Hexane (3:1 v/v) |

| Anti-solvent / Seal | N/A (Controlled evaporation) | Diethyl Ether or Pentane | Aliphatic Oil (e.g., Paraffin) |

| Temperature | 20°C - 25°C | 4°C | 20°C |

| Equilibration Time | 7 - 14 days | 3 - 7 days | 14 - 21 days |

| Expected Crystal Habit | Prisms / Needles | Block-like | Thin Plates |

Structural Analysis & Troubleshooting

Upon successful crystal growth, harvesting must be performed with extreme care. Due to the hydrophobic and fluorophilic nature of the crystals, standard aqueous cryoprotectants (like glycerol or PEG) are structurally incompatible and will cause the crystal lattice to crack. Crystals must be harvested using a specialized fluorophilic cryoprotectant, such as perfluoropolyether (PFPE) oil, before flash-cooling in liquid nitrogen[6].

Diffraction analysis of α-Tfm-Nle peptides typically reveals a highly ordered right-handed 310 -helical structure[5]. The CF3 group's steric bulk and electronegativity dictate the packing arrangement, often resulting in bifurcated hydrogen bonds at the C-terminus and distinct structural distortions at the penultimate residues compared to non-fluorinated analogs[1][5].

Mechanistic impact of α-Tfm-Nle on peptide backbone conformation and crystal packing.

References

-

Synthesis of Chiral α-Trifluoromethyl α,α-Disubstituted α-Amino Acids and Conformational Analysis of L-Leu-Based Peptides with (R)- or (S)-α-Trifluoromethylalanine. ChemistrySelect / NII. 5

-

Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Catalysis / PMC. 7

-

EP2327685B1 - Process for production of alpha-trifluoromethyl- beta-substituted- beta -amino acid. Google Patents. 4

-

Evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. SciSpace. 6

Sources

- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2327685B1 - Process for production of alpha-trifluoromethyl- beta-substituted- beta -amino acid - Google Patents [patents.google.com]

- 5. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 6. scispace.com [scispace.com]

- 7. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Guide: Purification of 2-amino-2-(trifluoromethyl)hexanoic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-amino-2-(trifluoromethyl)hexanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique, non-proteinogenic amino acid. The presence of a quaternary α-carbon, a butyl side chain, and a trifluoromethyl group presents specific challenges and opportunities in purification that require a nuanced approach. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve the desired purity and stereoisomeric integrity in your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-amino-2-(trifluoromethyl)hexanoic acid in a practical, question-and-answer format.

Issue 1: My product seems to be lost during aqueous workup and extraction. Why is the yield so low?

Answer: The most likely cause is improper pH control during the extraction process. Like all amino acids, 2-amino-2-(trifluoromethyl)hexanoic acid is a zwitterionic compound, meaning it has both an acidic carboxyl group and a basic amino group. Its solubility in aqueous and organic solvents is highly dependent on the pH of the aqueous phase.

-